![molecular formula C20H14ClN5O3S B2896811 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-29-6](/img/structure/B2896811.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group is a type of heterocyclic compound, and the thioacetamide group contains a sulfur atom, which could have interesting implications for the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For example, the aromatic ether group might undergo reactions typical of ethers, such as cleavage by strong acids. The heterocyclic group might participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of aromatic rings and polar functional groups could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antioxidant and Anthelmintic Activity
Compounds with [1,2,4]triazolo and benzothiazine moieties have been investigated for their in vitro antioxidant and anthelmintic activities. These studies suggest that the structural features of these compounds contribute to their potential as radical scavengers and as inhibitors against parasitic worms. Such activities are important for the development of new therapeutic agents with potential applications in treating oxidative stress-related diseases and parasitic infections (R. V. Satyendra et al., 2011).
Insecticidal Assessment
Research into novel heterocycles incorporating a thiadiazole moiety has explored their effectiveness as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications to protect crops from pest damage (A. Fadda et al., 2017).
Antimicrobial and Antioxidant Properties
Synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been evaluated for their antimicrobial and antioxidant activities. These compounds' effectiveness against microbial pathogens and their radical scavenging capacity highlight their potential in medicinal chemistry for developing new drugs (E. M. Flefel et al., 2018).
IDO1 Inhibition for Cancer Immunotherapy
Studies on IDO1 inhibitors, including those with triazolo[2,3-c][1,2,4]triazol moieties, have been conducted to explore their application in cancer immunotherapy. The structure-activity relationship (SAR) studies aim to enhance the efficacy of these inhibitors, indicating the relevance of such compounds in developing treatments for cancer (Yi-Hui Peng et al., 2020).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c21-13-3-1-12(2-4-13)20-24-23-17-7-8-19(25-26(17)20)30-10-18(27)22-14-5-6-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYJTTXKMWTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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